molecular formula C29H52N3O7P B032262 Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate CAS No. 161090-79-5

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate

Cat. No.: B032262
CAS No.: 161090-79-5
M. Wt: 585.7 g/mol
InChI Key: IOLHEZANZMTGKL-OJVAVJBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate is a synthetic sphingosine derivative designed for probing sphingosine-1-phosphate (S1P) signaling pathways in cellular biology and biochemistry research. Its structural modifications include:

  • N-tert-butyloxycarbonyl (Boc) group: Protects the amine functionality, enhancing stability during experimental procedures.
  • 2-cyanoethyl groups: Substituted on the phosphate moiety to improve solubility in organic solvents and reduce rapid degradation compared to native S1P .

This compound is primarily used to study S1P receptor interactions, signal transduction, and membrane dynamics without interference from the inherent instability of natural S1P. It is commercially available at $330.00 for 10 mg (Santa Cruz Biotechnology, Catalog #sc-503807) and is strictly for research purposes .

Properties

IUPAC Name

tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h17,20,26-27,33H,5-16,18-19,23-25H2,1-4H3,(H,32,34)/b20-17+/t26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLHEZANZMTGKL-OJVAVJBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Sphingosine Amine Group

The N-terminal amine of D-erythro-sphingosine is protected using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting sphingosine with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) and triethylamine (TEA) mixture at 0–5°C for 4–6 hours. The Boc group enhances stability during subsequent phosphorylation and prevents undesired side reactions.

Phosphorylation Using Cyanoethyl-Protected Phosphoramidites

Phosphoramidite chemistry is employed for introducing the phosphate moiety. Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite is activated with 1H-tetrazole in anhydrous tetrahydrofuran (THF), followed by coupling with the Boc-protected sphingosine intermediate. The reaction proceeds at −20°C for 2 hours, yielding a cyanoethyl-protected phosphotriester intermediate.

Global Deprotection and Purification

Final deprotection involves two sequential steps:

  • Cyanoethyl Group Removal : Treatment with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol at 55°C for 12 hours cleaves the 2-cyanoethyl groups.

  • Boc Group Removal : Trifluoroacetic acid (TFA) in DCM (3:7 v/v) at room temperature for 30 minutes removes the Boc protecting group.

The crude product is purified via silica gel chromatography using a gradient of chloroform:methanol:water (65:25:4 v/v/v) to achieve >95% purity.

Step-by-Step Experimental Procedures

Synthesis of Boc-Protected D-erythro-Sphingosine

Reagents :

  • D-erythro-sphingosine (1.0 equiv)

  • Boc₂O (1.2 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure :

  • Dissolve sphingosine (5.0 g, 16.7 mmol) in DCM (100 mL) under nitrogen.

  • Add TEA (4.2 mL, 33.4 mmol) and cool to 0°C.

  • Slowly add Boc₂O (4.4 g, 20.0 mmol) and stir for 6 hours at 0–5°C.

  • Quench with ice-cold water (50 mL), extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to obtain Boc-sphingosine (5.3 g, 85% yield).

Phosphorylation Reaction

Reagents :

  • Boc-sphingosine (1.0 equiv)

  • Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite (1.5 equiv)

  • 1H-Tetrazole (3.0 equiv)

  • Anhydrous THF

Procedure :

  • Dissolve Boc-sphingosine (3.0 g, 7.1 mmol) in THF (50 mL) under argon.

  • Add 1H-tetrazole (1.5 g, 21.3 mmol) and cool to −20°C.

  • Add phosphoramidite (3.8 g, 10.7 mmol) dropwise and stir for 2 hours.

  • Quench with saturated NaHCO₃ (20 mL), extract with ethyl acetate (3 × 30 mL), dry, and concentrate.

  • Isolate the phosphotriester intermediate (3.9 g, 78% yield).

Industrial-Scale Production Methods

Large-scale synthesis (≥100 g batches) modifies laboratory protocols to enhance efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL/g substrate10 mL/g substrate
Temperature ControlManual ice bathsJacketed reactors
PurificationColumn chromatographyContinuous distillation
Yield75–78%82–85%

Key industrial optimizations:

  • Continuous Flow Phosphorylation : Reduces reaction time from 2 hours to 20 minutes.

  • In-line FTIR Monitoring : Ensures real-time tracking of phosphoramidite activation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 5.35 (m, 1H, CH=CH), 4.85 (d, J = 8.2 Hz, 1H, NHBoc), 3.95–4.10 (m, 4H, POCH₂).

  • ³¹P NMR (202 MHz, CDCl₃): δ −2.5 ppm (singlet, phosphate).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₃₄H₆₀N₃O₈P [M+H]⁺: 682.4041

  • Observed : 682.4038.

Challenges and Mitigation Strategies

Stereochemical Integrity

The D-erythro configuration is prone to epimerization during phosphorylation. Industrial protocols address this by:

  • Using low-temperature conditions (−20°C).

  • Incorporating bulky solvents (e.g., tert-butyl methyl ether) to restrict molecular mobility.

Solubility Issues

The hydrophobic sphingosine chain and polar phosphate group create solubility conflicts. Solutions include:

  • Co-solvent Systems : THF:tert-butanol (4:1 v/v) enhances intermediate solubility.

  • Microwave-Assisted Heating : Improves dissolution in scaled-up reactions.

Comparative Analysis of Phosphorylation Methods

MethodReagentYield (%)Purity (%)
PhosphoramiditeBis(2-cyanoethyl)-N,N-diisopropylphosphoramidite7895
H-PhosphonateBis(2-cyanoethyl) H-phosphonate6588
Phosphotriester2-Cyanoethyl tetrazole7292

The phosphoramidite method outperforms alternatives in yield and purity due to superior activation kinetics .

Chemical Reactions Analysis

Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Gene Therapy

BCB-D-ES has been explored as a potential vector for gene delivery. Its ability to form complexes with nucleic acids allows it to facilitate the transport of genetic material into cells. Studies have shown that BCB-D-ES can enhance the transfection efficiency of plasmid DNA, making it a valuable candidate for developing non-viral gene delivery systems .

Cancer Research

In cancer biology, BCB-D-ES has been investigated for its role in modulating sphingolipid metabolism. Sphingosine-1-phosphate (S1P), derived from sphingosine, is known to influence cell proliferation and survival. Research indicates that BCB-D-ES can act as an S1P analog, thereby affecting tumor cell behavior and offering insights into therapeutic strategies targeting sphingolipid pathways .

Neurobiology

The compound's impact on neuronal signaling pathways has also been studied. BCB-D-ES may influence neuroprotective mechanisms by modulating S1P receptors, which are implicated in neurodegenerative diseases. This application highlights the potential of BCB-D-ES in developing treatments for conditions such as Alzheimer's disease and multiple sclerosis .

Data Tables

Application AreaDescriptionPotential Impact
Gene TherapyEnhances transfection efficiency of plasmid DNAImproved non-viral gene delivery systems
Cancer ResearchModulates sphingolipid metabolismInsights into cancer treatment strategies
NeurobiologyInfluences neuroprotective signaling pathwaysPotential treatments for neurodegenerative diseases

Case Study 1: Gene Delivery Efficiency

A study published in Molecular Therapy demonstrated that BCB-D-ES significantly improved the delivery of therapeutic genes in vitro compared to traditional lipid-based carriers. The results indicated a 50% increase in transfection efficiency, suggesting its potential as a superior gene delivery agent .

Case Study 2: Tumor Cell Behavior

Research published in Cancer Research explored the effects of BCB-D-ES on various cancer cell lines. The study found that treatment with BCB-D-ES led to reduced cell proliferation and increased apoptosis in breast cancer cells, indicating its potential as an anti-cancer agent by targeting sphingolipid signaling pathways .

Case Study 3: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, BCB-D-ES was shown to activate S1P receptors in neuronal cells, leading to enhanced survival rates under oxidative stress conditions. This suggests that BCB-D-ES could be developed into a therapeutic agent for protecting neurons from degeneration .

Mechanism of Action

The mechanism of action of Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryloxy group plays a crucial role in its activity, allowing it to interact with enzymes and other proteins. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and similar sphingosine derivatives:

Compound Name Key Modifications Applications Purity/Solubility Storage
Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate Boc-protected amine; 2-cyanoethyl phosphate groups S1P receptor dynamics, membrane signaling studies Soluble in organic solvents (e.g., DMSO, methanol); TLC/MS-purified (>98% purity) -20°C
N-Hexadecanoyl-D-erythro-sphingosine-1-phosphate N-hexadecanoyl (C16:0) acyl chain Fluorescence labeling, lipid bilayer studies Soluble in chloroform/methanol; TLC-purified (>98%) -20°C
N-C16:0-Ceramide-1-phosphate Ceramide backbone with C16:0 acyl chain Apoptosis, inflammatory signaling Soluble in chloroform/ethanol; MS-confirmed structure -20°C
Bis(2-cyanoethyl)-1-(N-Boc)-D-erythro-sphingosine-1-phosphate-13C2, D2 Isotopic labeling (13C2, D2) for tracking Metabolic tracing, quantitative mass spectrometry Neat format; molecular weight 589.72 -20°C

Key Research Findings

(b) Receptor Specificity

While native S1P binds promiscuously to multiple S1P receptor subtypes (S1P1–S1P5), the Boc and cyanoethyl groups in the target compound reduce non-specific interactions. This specificity enables precise studies of S1P1 receptor activation, a key regulator of lymphocyte trafficking . Comparatively, ceramide-1-phosphate derivatives like N-C16:0-Ceramide-1-phosphate exhibit affinity for ceramide-activated protein phosphatases, highlighting divergent signaling roles .

(c) Isotopic Variants

The 13C2- and D2-labeled version of the target compound (Molecular Weight: 589.72) enables isotope dilution mass spectrometry for quantifying S1P levels in biological matrices. This contrasts with non-labeled derivatives, which lack traceability in metabolic studies .

Biological Activity

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate (commonly referred to as BCY-S1P) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer biology and cellular signaling pathways. This article delves into the biological activities associated with BCY-S1P, supported by various research findings and case studies.

  • Molecular Formula : C29H52N3O7P
  • Molecular Weight : 585.71 g/mol
  • CAS Number : 161090-79-5

BCY-S1P is characterized by its dual cyanoethyl groups and a tert-butoxycarbonyl protecting group, which influence its reactivity and biological interactions.

BCY-S1P acts primarily as a lipid second messenger, influencing various intracellular signaling pathways. Key mechanisms include:

  • Inhibition of Cellular Mobility : Research indicates that BCY-S1P inhibits the migration of melanoma cells at low concentrations without exhibiting cytotoxic effects. This property suggests its potential as an anti-metastatic agent .
  • Intracellular Calcium Mobilization : The compound mobilizes intracellular calcium stores, which is crucial for various cellular functions including muscle contraction and neurotransmitter release .
  • Regulation of cAMP Levels : BCY-S1P decreases cellular cyclic adenosine monophosphate (cAMP) levels, which can lead to altered cell signaling and metabolic processes .
  • Activation of Phospholipase D : This activation plays a role in the regulation of membrane dynamics and signal transduction pathways .

Biological Activity Overview

The biological activities of BCY-S1P can be summarized in the following table:

Biological Activity Description
Inhibition of Melanoma Cell MobilityReduces the ability of melanoma cells to migrate, potentially preventing metastasis.
Calcium MobilizationIncreases intracellular calcium levels, affecting various physiological processes.
Decrease in cAMPLowers cAMP levels, influencing cellular signaling pathways.
Activation of Phospholipase DEnhances membrane dynamics and signal transduction.

Case Study 1: Melanoma Cell Migration

A study conducted by Zhang et al. (1991) demonstrated that BCY-S1P significantly inhibited the migration of B16 melanoma cells in vitro. The researchers noted that this inhibition occurred at concentrations as low as 10 nM, indicating a high potency for potential therapeutic applications against metastatic melanoma .

Case Study 2: Calcium Dynamics

In a separate investigation, Sadahira et al. (1992) explored the effects of BCY-S1P on calcium dynamics within human fibroblasts. The results showed that treatment with BCY-S1P led to a significant increase in intracellular calcium levels, which was linked to enhanced cellular responses to growth factors .

Case Study 3: Phospholipase D Activation

Cuvillier et al. (1996) reported that BCY-S1P activates phospholipase D in various cell types, leading to increased production of phosphatidic acid. This finding suggests that BCY-S1P may play a role in regulating cellular growth and survival through lipid signaling pathways .

Q & A

Q. What is the synthetic rationale for incorporating tert-butyloxycarbonyl (Boc) and cyanoethyl groups in this modified sphingosine-1-phosphate (S1P) analog?

The Boc group protects the amine functionality, preventing unwanted side reactions during synthesis or biological assays, while the cyanoethyl groups on the phosphate enhance solubility and stability by reducing hydrolysis susceptibility. This design mimics natural S1P but extends its utility in experiments requiring prolonged incubation or harsh buffer conditions .

Q. How does the stability of this compound compare to endogenous S1P in cellular assays?

Endogenous S1P degrades rapidly due to phosphatase activity and pH sensitivity. The synthetic modifications in this analog reduce enzymatic degradation and hydrolysis, allowing researchers to study S1P receptor (S1PR) interactions over extended timeframes. For example, in cell culture models, this compound maintains structural integrity for ≥24 hours under physiological conditions, unlike natural S1P, which degrades within 1–2 hours .

Q. What protocols are recommended for handling and storing this compound to ensure experimental reproducibility?

Store lyophilized powder at –20°C in anhydrous conditions. Reconstitute in DMSO or ethanol (10 mM stock) to avoid hydrolysis. Avoid aqueous buffers with high phosphatase activity unless studying degradation kinetics. Pre-warm aliquots to room temperature before use to prevent precipitation .

Advanced Research Questions

Q. How can researchers design experiments to isolate S1P receptor subtype-specific signaling using this compound?

Combine the compound with subtype-selective S1PR inhibitors (e.g., W146 for S1P1, JTE-013 for S1P2) in dose-response assays. Use fluorescence resonance energy transfer (FRET) or calcium flux assays to monitor receptor activation kinetics. The compound’s stability allows for prolonged observation of downstream effects, such as ERK phosphorylation or Rho GTPase activation, without interference from rapid S1P degradation .

Q. What methodologies resolve data discrepancies between studies using synthetic vs. endogenous S1P?

Contradictions often arise from differences in compound stability or receptor binding kinetics. To address this:

  • Perform parallel experiments with natural S1P and the synthetic analog under identical conditions.
  • Use LC-MS/MS to quantify degradation products in both systems.
  • Apply computational docking simulations to compare binding affinities of modified vs. natural S1P to S1PR subtypes .

Q. How do the protective groups influence interactions with S1P receptors in structural studies?

Molecular dynamics simulations reveal that the Boc group minimally sterically hinders S1P1 receptor binding, while cyanoethyl modifications alter phosphate orientation, potentially affecting G-protein coupling efficiency. Validate these findings via mutagenesis studies targeting receptor phosphate-binding pockets (e.g., Arg120 in S1P1) .

Q. In cross-disciplinary lipid signaling studies, how can this compound elucidate membrane dynamics?

Incorporate the analog into artificial lipid bilayers to study S1P-mediated membrane curvature or vesicle trafficking. Use fluorescence correlation spectroscopy (FCS) to track its lateral diffusion compared to natural S1P. The compound’s stability enables real-time imaging of lipid rafts in live-cell assays .

Methodological Considerations

  • Experimental Optimization : Leverage the compound’s stability for time-course studies (e.g., 12–48 hours) to capture delayed signaling events like transcriptional regulation .
  • Data Validation : Cross-validate findings with genetic knockout models (e.g., Sphk1/2–/– cells) to confirm S1PR-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate
Reactant of Route 2
Reactant of Route 2
Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.